5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one
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Overview
Description
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyran ring substituted with a hydroxy group and a phenyl-piperazine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the hydroxy group at the 5-position. The phenyl-piperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyran ring or the phenyl-piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group and phenyl-piperazine moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic benefits and applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-(4-methyl-piperazin-1-ylmethyl)-pyran-4-one
- 5-Hydroxy-2-(4-ethyl-piperazin-1-ylmethyl)-pyran-4-one
- 5-Hydroxy-2-(4-benzyl-piperazin-1-ylmethyl)-pyran-4-one
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one stands out due to its specific structural features, such as the phenyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
InChI |
InChI=1S/C16H18N2O3/c19-15-10-14(21-12-16(15)20)11-17-6-8-18(9-7-17)13-4-2-1-3-5-13/h1-5,10,12,20H,6-9,11H2 |
InChI Key |
ANKTYKLPOZBMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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